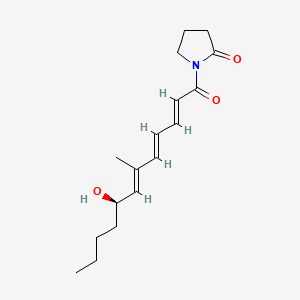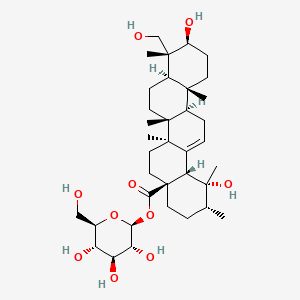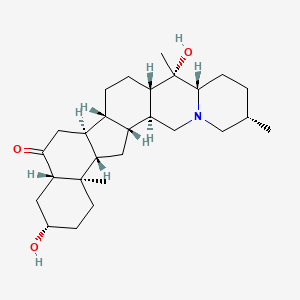
佩米宁
概述
描述
Peiminine is a natural alkaloid compound extracted from the Chinese herb Fritillaria. It is known for its antioxidant and anti-inflammatory properties, making it a valuable compound in traditional Chinese medicine. Peiminine has been studied for its effects on various conditions, including mastitis, arthritis, and acne .
科学研究应用
Peiminine has a wide range of scientific research applications:
Chemistry: Peiminine is used as a model compound to study the effects of alkaloids on various chemical reactions and pathways.
Biology: In biological research, peiminine is studied for its effects on cell cycle regulation, apoptosis, and autophagy. It has been shown to induce G0/G1-phase arrest and apoptosis in human osteosarcoma cells .
Medicine: Peiminine has significant medicinal applications. It has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for conditions such as acne, mastitis, and arthritis . Additionally, peiminine has demonstrated anticancer properties, particularly in osteosarcoma and hepatocellular carcinoma .
Industry: In the pharmaceutical industry, peiminine is being explored for its potential incorporation into cosmetic and pharmaceutical formulations for acne treatment .
作用机制
Peiminine exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and suppress the expression of inflammatory mediators such as pro-interleukin-1β, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-6 . In cancer cells, peiminine induces apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases and the regulation of mitochondrial membrane potential .
安全和危害
未来方向
生化分析
Biochemical Properties
Peiminine interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages .
Cellular Effects
Peiminine influences cell function by regulating the NF-κB pathway . It suppresses the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK .
Molecular Mechanism
Peiminine exerts its effects at the molecular level by binding to biomolecules and inhibiting or activating enzymes. It suppresses the activation of NF-κB, leading to a decrease in the expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
It has been observed that Peiminine treatment results in reduced levels of NO, MPO, IL-1β, IL-6, and TNF-α .
Metabolic Pathways
It is known to interact with enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with transporters or binding proteins .
Subcellular Localization
It is known to interact with targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Peiminine can be synthesized through various chemical reactions, although detailed synthetic routes are not widely documented. The compound is typically extracted from Fritillaria thunbergii bulbi using methods such as sulfur fumigation and hyperspectral imaging combined with chemometrics .
Industrial Production Methods: Industrial production of peiminine involves the extraction from Fritillaria species. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the content of peiminine in the plant material. The development of online detection systems for real-world quality control is also being explored .
化学反应分析
Types of Reactions: Peiminine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to induce apoptosis and autophagy in human osteosarcoma cells via the ROS/JNK signaling pathway .
Common Reagents and Conditions: Common reagents used in peiminine reactions include reactive oxygen species (ROS) scavengers and inhibitors of specific signaling pathways. For example, the JNK inhibitor SP600125 and the ROS scavenger N-acetylcysteine have been used to study the effects of peiminine on osteosarcoma cells .
Major Products Formed: The major products formed from peiminine reactions include apoptotic and autophagic markers in cancer cells. These products are indicative of the compound’s ability to induce cell cycle arrest and cell death .
相似化合物的比较
Peiminine is part of a group of isosteroidal alkaloids found in Fritillaria species. Similar compounds include peimine, hupehenine, korseveridine, verticinone N-oxide, and delafrine . Compared to these compounds, peiminine is unique in its ability to induce both apoptosis and autophagy in cancer cells via the ROS/JNK signaling pathway . Its anti-inflammatory and antioxidant properties also make it a valuable compound for treating various inflammatory conditions .
属性
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-YUYPDVIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939349 | |
| Record name | 3,20-Dihydroxycevan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18059-10-4 | |
| Record name | Peiminine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18059-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imperialine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018059104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,20-Dihydroxycevan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18059-10-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERTICINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUB07U6VTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




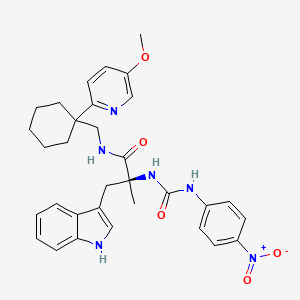
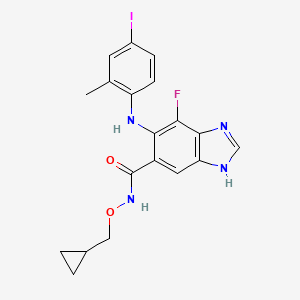
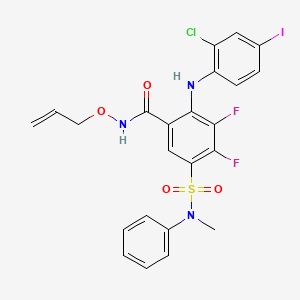
![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)

![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)
![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)



